4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide
Overview
Description
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is a chemical compound with the molecular formula C8H8ClNO It is a derivative of cyclopenta[b]pyridine, characterized by the presence of a chlorine atom at the 4th position and an oxide group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide typically involves the reaction of 6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide with phosphoryl chloride (POCl3). The reaction is carried out by mixing 2.5 grams of 6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide with 20 milliliters of POCl3 and stirring the mixture at 120°C for 3 hours. After the reaction, the excess POCl3 is removed under reduced pressure, and the residue is diluted with ethyl acetate (EtOAc) and neutralized with a sodium carbonate solution. The product is then extracted with EtOAc, dried, filtered, and concentrated under reduced pressure to yield this compound with a high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial production requirements.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide involves its interaction with molecular targets and pathways within biological systems.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Lacks the chlorine and oxide groups.
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: Contains a hydroxyl group at the 7th position instead of an oxide group.
Uniqueness
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is unique due to the presence of both a chlorine atom and an oxide group, which confer distinct chemical properties and reactivity compared to its analogues. These features make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-chloro-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-4-5-10(11)8-3-1-2-6(7)8/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQBGIUQGMTBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C[N+](=C2C1)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443656 | |
Record name | 4-Chloro-1-oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101234-85-9 | |
Record name | 4-Chloro-1-oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60443656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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